N-Benzyl-N-isopropylethane-1,2-diamine
Overview
Description
N-Benzyl-N-isopropylethane-1,2-diamine is an organic compound with the molecular formula C12H20N2. It is a diamine derivative characterized by the presence of benzyl and isopropyl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-isopropylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride and isopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The general reaction scheme is as follows:
- Ethane-1,2-diamine reacts with benzyl chloride to form N-benzylethane-1,2-diamine.
- N-benzylethane-1,2-diamine then reacts with isopropyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-isopropylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted diamines.
Scientific Research Applications
N-Benzyl-N-isopropylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-Benzyl-N-isopropylethane-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and isopropyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzylethane-1,2-diamine
- N-Isopropylethane-1,2-diamine
- N-Benzyl-N-methylethane-1,2-diamine
Uniqueness
N-Benzyl-N-isopropylethane-1,2-diamine is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-benzyl-N'-propan-2-ylethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11(2)14(9-8-13)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXBPQUKAFQZCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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